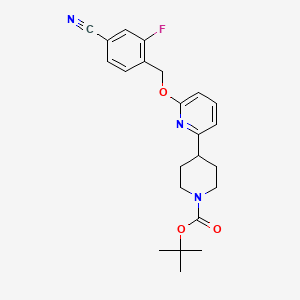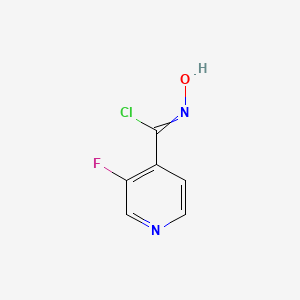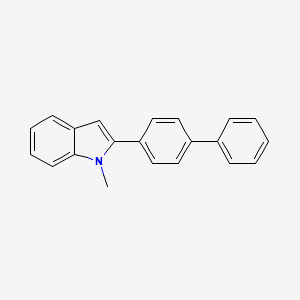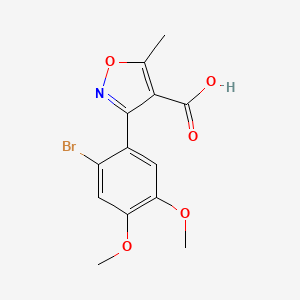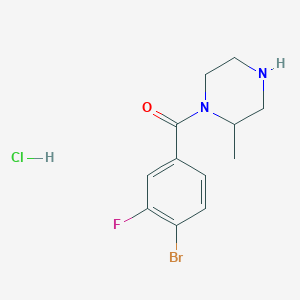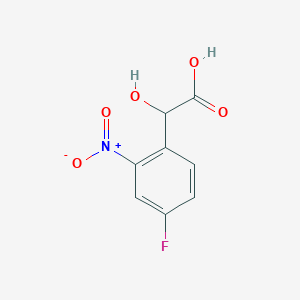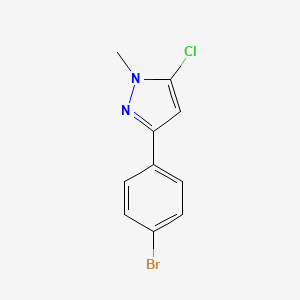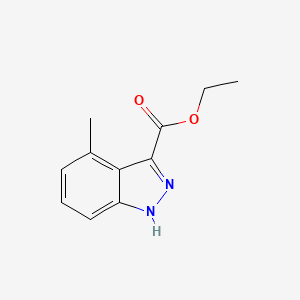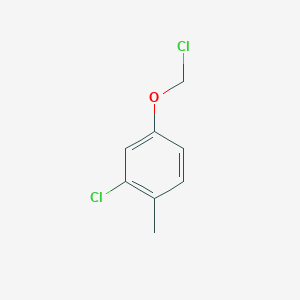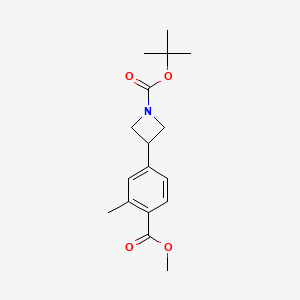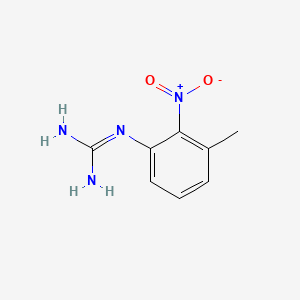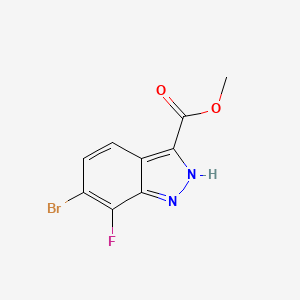
methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, and a carboxylate ester group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate can be achieved through various methods One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 6th positionThe final step involves the esterification of the carboxylic acid group at the 3rd position to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indazole ring.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds and halogenating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Synthesis: It serves as a building block for the synthesis of more complex indazole derivatives with potential therapeutic applications
Mechanism of Action
The mechanism of action of methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indazole-3-carboxylate
- Methyl 7-fluoro-1H-indazole-3-carboxylate
- Methyl 6-bromo-7-chloro-1H-indazole-3-carboxylate
Uniqueness
Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate is unique due to the specific combination of bromine and fluorine atoms at the 6th and 7th positions, respectively. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H6BrFN2O2 |
|---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
methyl 6-bromo-7-fluoro-2H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-4-2-3-5(10)6(11)7(4)12-13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
JRRCMSBLQCYGDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=C(C2=NN1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


